molecular formula C18H34O3 B1677144 2-Hydroxyoleic acid CAS No. 56472-29-8

2-Hydroxyoleic acid

Cat. No. B1677144
CAS RN: 56472-29-8
M. Wt: 298.5 g/mol
InChI Key: JBSOOFITVPOOSY-KTKRTIGZSA-N
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Description

2-Hydroxyoleic acid (2OHOA) is a synthetic analog of the fatty acid oleic acid with potential antitumor activity . It is used for membrane lipid therapy . Upon administration, 2OHOA activates sphingomyelin synthase (SMS), thereby increasing the concentration of sphingomyelin (SM) and diacylglycerol (DAG) in the tumor cell membrane .


Synthesis Analysis

The synthesis of 2OHOA involves a ternary gradient of hexane, 2-propanol, and methanol . It is a synthetic and non-β oxidation-metabolizable oleic acid derivative .


Molecular Structure Analysis

2OHOA has 18 carbon atoms with a cis double bond between carbons 9 and 10 . It is classified as a monounsaturated omega-9 fatty acid . It has a hydroxyl moiety on the α-carbon that prevents its rapid degradation through β-oxidation .


Chemical Reactions Analysis

2OHOA plays a role in membrane organization, alterations in membrane fluidity, an increase of the tendency to form non-lamellar structures, and remodeling of microdomains by interacting with the lipids in membranes of pathological cells .


Physical And Chemical Properties Analysis

2OHOA has a molecular weight of 320.44 g/mol . It contains 34 Hydrogen atoms, 18 Carbon atoms, and 3 Oxygen atoms .

Scientific Research Applications

Anticancer Activity in Human Glioma Cells

2-Hydroxyoleic acid (2OHOA) demonstrates potent anticancer activity, particularly against human glioma cells. It induces endoplasmic reticulum stress, unfolded protein response, and autophagy in glioma cell lines, such as 1321N1, SF-767, and U118, without affecting non-cancerous cells like MRC-5. This specificity underlines its effectiveness and lack of toxicity in targeting cancer cells (Marcilla-Etxenike et al., 2012).

Phase I Trial in Pediatric CNS Tumors

A Phase I trial of 2-OHOA in pediatric patients with advanced central nervous system tumors showed promising results. The drug, acting by modifying cell membrane lipid content, demonstrated safety and potential effectiveness in treating pediatric CNS tumors, suggesting its viability as a treatment option (Hanson, 2020).

Influence on Cholesterol-rich Membrane Domains

2OHOA alters the membrane architecture in cholesterol-rich domains. It interacts with model membranes mimicking lipid rafts, affecting the lateral organization and fluidity of lipids. This impact on membrane properties is crucial for understanding its mechanism in modulating cellular functions (Prades et al., 2012).

Modulation of Lipid Membrane Properties

2OHOA influences the fluidity, permeability, and molecular organization of artificial lipid membranes, which is associated with its anticancer properties. Its incorporation into cell membranes leads to changes in membrane properties, especially in lipid rafts that regulate various cellular functions (Olechowska et al., 2019).

Activation of Signaling and Retrograde Transport

2OHOA affects cellular signaling and intracellular transport systems. It activates multiple signaling pathways and increases retrograde transport in cells, highlighting its potential in altering cellular functions for therapeutic purposes (Torgersen et al., 2016).

Modulation of Sphingomyelin Synthase in Glioma

2OHOA's effectiveness against glioblastoma is linked to its modulation of sphingomyelin synthase (SMS) expressions in glioma cells. High SMS1 and low SMS2 expressions correlate with better survival ratesin glioma patients and improved therapeutic response to 2OHOA. This suggests that SMS1 and SMS2 play opposing roles in glioma progression and response to 2OHOA treatment, offering insights into its mechanism of action and potential as a prognostic biomarker (Fernández-García et al., 2019).

Influence on Mitochondrial Function

2OHOA exhibits the ability to uncouple oxidative phosphorylation in mitochondria isolated from glioblastoma cells. It impacts mitochondrial lipid composition, affecting co-enzyme Q diffusion and respiratory complex activity. This reveals a novel aspect of 2OHOA's anticancer activity, linking its membrane-modulating effects to alterations in mitochondrial function (Mishra et al., 2022).

Membrane Fatty Acid Remodeling

2OHOA significantly remodels the fatty acid composition in cancer cell membranes, leading to alterations in membrane biophysical properties. It increases 2OHOA levels in membrane phospholipids while reducing oleic acid levels and inhibiting stearoyl-CoA desaturase. These changes impact membrane order and may contribute to its antitumor mechanism (Martin et al., 2013).

Sphingomyelin and Glioma Cell Transformation

2OHOA treatment leads to a marked increase in sphingomyelin levels in glioma cells, restoring them to levels found in non-tumor cells. This regulation of sphingomyelin synthase activity in tumor cells is a key event in 2OHOA's antitumor mechanism, highlighting its specificity for cancer cells and its ability to trigger cell cycle arrest and apoptosis (Barceló-Coblijn et al., 2011).

Modulation of Membrane Properties by Hydroxylated Fatty Acids

2OHOA, a hydroxylated fatty acid, induces specific and marked changes in several membrane properties, including decreased lipid order and dipole potential. These alterations suggest that the initial interaction with the membrane and subsequent reorganization are important steps in its mechanisms of action, particularly relevant in the treatment of cancer and neurodegenerative disorders (Khmelinskaia et al., 2014).

Role in Anticancer Activity and Dihydrofolate Reductase

2OHOA's anticancer activity involves repressing the expression of dihydrofolate reductase, essential for DNA synthesis. This impairment of DNA synthesis in cancer cells, leading to cell cycle arrest or apoptosis, highlights a unique mechanism of action compared to other antifolates (Lladó et al., 2009)

Future Directions

2OHOA has been selected as a self-assembly inducer due to its ability to form nanoparticles (NPs) in water . It has been conjugated with a series of anticancer drugs through a disulfide-containing linker to enhance cell penetration and to secure drug release inside the cell . This suggests that 2OHOA could be used in the future for more efficient drug delivery systems .

properties

IUPAC Name

(Z)-2-hydroxyoctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSOOFITVPOOSY-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430863
Record name (Z)-2-hydroxyoctadec-9-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyoleic acid

CAS RN

56472-29-8
Record name 2-Hydroxy-9-cis-octadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056472298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-2-hydroxyoctadec-9-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56472-29-8
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Record name IDROXIOLEIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
648
Citations
R Alemany, S Terés, C Baamonde, M Benet… - …, 2004 - Am Heart Assoc
… The purpose of our study was to evaluate the effects of the MUFA 2-hydroxyoleic acid (2-OHOA), a synthetic derivative of oleic acid, on BP in rats. In addition, we investigated the effects …
Number of citations: 74 www.ahajournals.org
ML Martin, G Barceló-Coblijn, RFM de Almeida… - … et Biophysica Acta (BBA …, 2013 - Elsevier
… The synthetic fatty acid 2-hydroxyoleic acid (2OHOA) is a potent antitumor drug that we rationally designed to regulate the membrane lipid composition and structure. The lipid …
Number of citations: 50 www.sciencedirect.com
F Barceló, J Prades, SS Funari, J Frau… - Molecular membrane …, 2004 - Taylor & Francis
We studied the interactions of the hypotensive drug, 2-hydroxyoleic acid (2OHOA), with model membranes using the techniques of DSC, 31 P NMR and X-ray diffraction. We …
Number of citations: 65 www.tandfonline.com
R Prajapati, M Gontsarik, A Yaghmur, S Salentinig - Langmuir, 2019 - ACS Publications
… Here, we present the design and characterization of pH-sensitive nano-self-assemblies of the poorly water-soluble anticancer drug 2-hydroxyoleic acid (2OHOA) with glycerol …
Number of citations: 37 pubs.acs.org
EJ Jang, WR Choi, SY Kim, SS Hong, I Rhee… - Drug …, 2017 - Taylor & Francis
… Considering that 2-hydroxyoleic acid (2OHOA), a potential antitumor agent currently undergoing clinical trials, is a derivative of oleic acid, we explored the possibility of developing …
Number of citations: 24 www.tandfonline.com
J Prades, R Alemany, JS Perona… - Molecular Membrane …, 2008 - Taylor & Francis
Genetic hypertension is associated with alterations in lipid metabolism, membrane lipid composition and membrane-protein function. 2-Hydroxyoleic acid (2OHOA) is a new …
Number of citations: 27 www.tandfonline.com
A Marcilla-Etxenike, ML Martín, MA Noguera-Salvà… - PloS one, 2012 - journals.plos.org
… 2-Hydroxyoleic acid is a synthetic fatty acid with potent anti-cancer activity which does not induce undesired side effects. However, the molecular and cellular mechanisms by which this …
Number of citations: 43 journals.plos.org
G Barceló-Coblijn, ML Martin… - Proceedings of the …, 2011 - National Acad Sciences
The mechanism of action of 2-hydroxyoleic acid (2OHOA), a potent antitumor compound, has not yet been fully elucidated. Here, we show that human cancer cells have markedly lower …
Number of citations: 171 www.pnas.org
V Lladó, S Terés, M Higuera… - Proceedings of the …, 2009 - National Acad Sciences
α-Hydroxy-9-cis-octadecenoic acid, a synthetic fatty acid that modifies the composition and structure of lipid membranes. 2-Hydroxyoleic acid (HOA) generated interest due to its potent, …
Number of citations: 67 www.pnas.org
S Piotto, S Concilio, E Bianchino, P Iannelli… - … et Biophysica Acta (BBA …, 2014 - Elsevier
The complex dual mechanism of action of 2-hydroxyoleic acid (2OHOA), a potent anti-tumor compound used in membrane lipid therapy (MLT), has yet to be fully elucidated. It has been …
Number of citations: 30 www.sciencedirect.com

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